N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a piperazine ring, and a methoxy-methylpropanoyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through reductive amination or nucleophilic substitution reactions.
Attachment of the Methoxy-Methylpropanoyl Moiety: This step involves the acylation of the piperazine ring with 2-methoxy-2-methylpropanoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic, acidic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders and infectious diseases.
Biological Studies: It serves as a tool compound in biological studies to investigate the mechanisms of action of piperazine derivatives and their interactions with biological targets.
Chemical Synthesis: The compound is employed in synthetic organic chemistry as an intermediate for the preparation of more complex molecules and as a building block for the synthesis of novel compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a pharmacophore, interacting with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclohexyl and methoxy-methylpropanoyl groups contribute to the compound’s overall binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(2-methoxy-4-methylphenoxy)acetamide: This compound shares the cyclohexyl and methoxy groups but differs in the acetamide moiety.
N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and chemical reactivity. The presence of the piperazine ring, in particular, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design .
Properties
IUPAC Name |
N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,22-3)14(20)18-9-11-19(12-10-18)15(21)17-13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUIAZIOJMRZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)NC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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